molecular formula C13H25N3O2 B3000670 1,1-Diethyl-3-(1-propanoylpiperidin-4-yl)urea CAS No. 1796793-67-3

1,1-Diethyl-3-(1-propanoylpiperidin-4-yl)urea

Cat. No. B3000670
CAS RN: 1796793-67-3
M. Wt: 255.362
InChI Key: FGVOVCSYQVZBBN-UHFFFAOYSA-N
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Description

The compound “1,1-Diethyl-3-(1-propanoylpiperidin-4-yl)urea” seems to be a derivative of urea. Urea derivatives are an important class of molecules with diverse chemical and biological properties .


Synthesis Analysis

A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .


Molecular Structure Analysis

While specific structural data for “1,1-Diethyl-3-(1-propanoylpiperidin-4-yl)urea” was not found, a related compound, “1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea”, has been studied. Its crystal structure was determined using X-ray diffraction .

Future Directions

While specific future directions for “1,1-Diethyl-3-(1-propanoylpiperidin-4-yl)urea” were not found, research into urea derivatives and their potential applications continues. For example, inhibitors of soluble epoxide hydrolase, such as “1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea”, have shown promise in reducing diabetic neuropathic pain in rodents, suggesting they could be an attractive alternative to treat diabetic neuropathy in humans .

properties

IUPAC Name

1,1-diethyl-3-(1-propanoylpiperidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-4-12(17)16-9-7-11(8-10-16)14-13(18)15(5-2)6-3/h11H,4-10H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVOVCSYQVZBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)NC(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethyl-3-(1-propanoylpiperidin-4-yl)urea

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